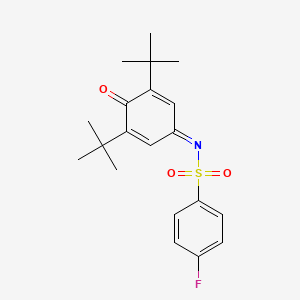

![molecular formula C20H19N5O2S B2497598 N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1014090-46-0](/img/structure/B2497598.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves multi-step chemical reactions, starting from basic organic or heterocyclic compounds. For example, derivatives of pyrazole and benzothiazole have been synthesized through reactions involving amino-substituted precursors and various carboxamides or sulfonylamides. These syntheses often employ techniques such as direct desmethylation, Beckmann rearrangement, and cycloaddition reactions to introduce the desired functional groups and achieve the target molecular architecture (Wang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is performed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms. The crystal structure analysis reveals the geometry, bonding patterns, and potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity. For instance, the crystal and molecular structure analysis of a piroxicam derivative showcased the importance of N–H···O and C–H···O hydrogen bonds in forming a three-dimensional framework structure (Chakraborty et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Novel Heterocyclic Compounds Synthesis : Studies have focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been evaluated for their COX-1/COX-2 inhibition properties, showcasing the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial Agents : The synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has led to the identification of compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, through their novel analogs, provide insight into potential antibacterial agent development (Palkar et al., 2017).

Antitumor and Cytotoxic Activity : Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases has uncovered their cytotoxic activity against various human cancer cell lines. The synthesis of these compounds opens avenues for new antitumor agents, highlighting the potential for these chemical structures in cancer treatment (Hassan et al., 2015).

Antimicrobial Activity : The synthesis of pyridine derivatives, including those with thiazole moieties, has been explored for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance (Patel et al., 2011).

Wirkmechanismus

- Additionally, it inhibits other targets, including DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , casdihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , and tyrosine kinase .

Target of Action

Eigenschaften

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-13-9-17(24(2)23-13)19(26)25(12-14-5-4-8-21-11-14)20-22-16-10-15(27-3)6-7-18(16)28-20/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNBGOJSJAMHEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

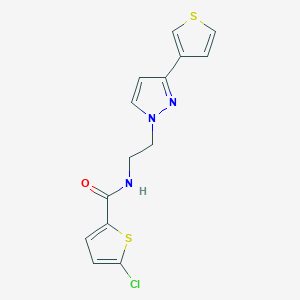

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)

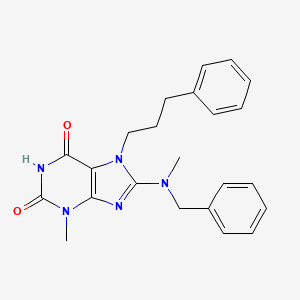

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)

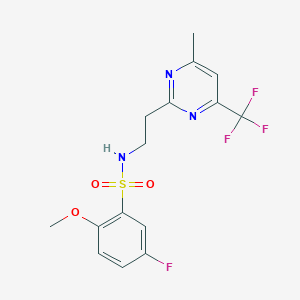

![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)

![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)